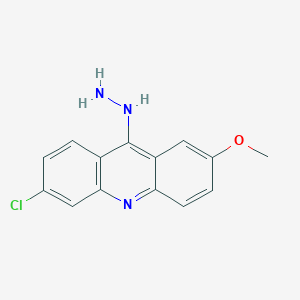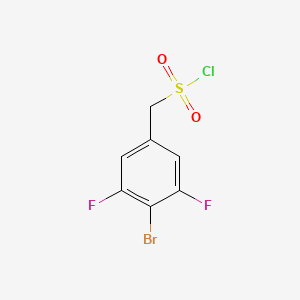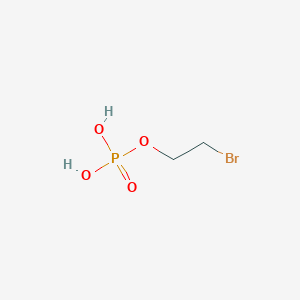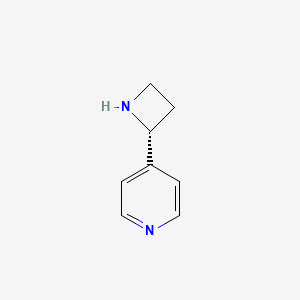
5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a tert-butyl group, a chlorine atom, and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chloropyrimidine derivative, the introduction of the tert-butyl group can be achieved through alkylation reactions using tert-butyl halides in the presence of a base. The amino group can be introduced via nucleophilic substitution reactions, while the thione group can be formed through thiation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thione group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyrimidine derivatives.
科学的研究の応用
5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers or coatings with specific properties.
作用機序
The mechanism of action of 5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino, tert-butyl, and thione groups can influence its binding affinity and specificity. The exact pathways involved would depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
5-Amino-2-(tert-butyl)-6-chloropyrimidine: Lacks the thione group, which may affect its reactivity and applications.
5-Amino-2-(tert-butyl)-4(1H)-pyrimidinethione: Similar structure but without the chlorine atom, which can influence its chemical properties.
6-Chloro-2-(tert-butyl)-4(1H)-pyrimidinethione: Lacks the amino group, affecting its potential biological activity.
Uniqueness
5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thione group, in particular, distinguishes it from other similar compounds and may provide unique interactions in biological systems or specific reactivity in chemical synthesis.
特性
CAS番号 |
61457-10-1 |
|---|---|
分子式 |
C8H12ClN3S |
分子量 |
217.72 g/mol |
IUPAC名 |
5-amino-2-tert-butyl-6-chloro-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H12ClN3S/c1-8(2,3)7-11-5(9)4(10)6(13)12-7/h10H2,1-3H3,(H,11,12,13) |
InChIキー |
WIFFDFSEJIVEDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=S)C(=C(N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


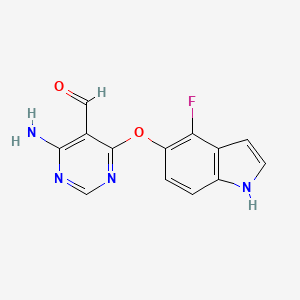
![(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B15216006.png)
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
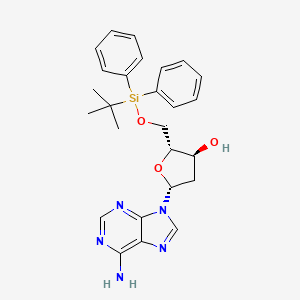
![6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15216029.png)
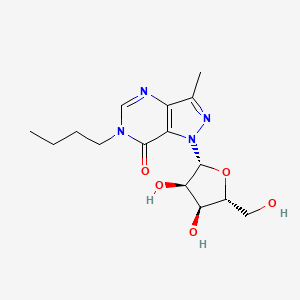
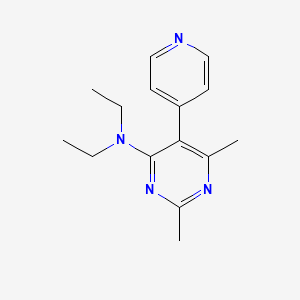
![N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15216061.png)
![3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15216064.png)
